molecular formula C5H9Cl2N3 B2466501 (5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride CAS No. 2253630-78-1

(5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride

Cat. No.: B2466501
CAS No.: 2253630-78-1
M. Wt: 182.05
InChI Key: DVBJVVQYPDBXML-UHFFFAOYSA-N
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Description

(5-Chloro-1-methylpyrazol-3-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a chlorine atom at position 5, a methyl group at position 1, and a methanamine (CH2NH2) group at position 3, which is protonated as a hydrochloride salt. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, owing to their stability, hydrogen-bonding capabilities, and versatile reactivity .

Properties

IUPAC Name

(5-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-9-5(6)2-4(3-7)8-9;/h2H,3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJVVQYPDBXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-78-1
Record name (5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-methylpyrazol-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide or dimethyl sulfate.

    Amination: The methanamine group is attached to the 3rd position through nucleophilic substitution reactions using reagents like formaldehyde and ammonium chloride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Ammonium chloride in the presence of formaldehyde.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is utilized for synthesizing more complex molecules. Its unique properties make it a valuable intermediate for various substitution and coupling reactions, enhancing the development of new compounds with desired characteristics.

Biology

In biological research, (5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride is investigated for its role as an enzyme inhibitor and receptor ligand. It may interact with specific molecular targets, modulating their activity and influencing cellular signaling pathways. This interaction is crucial for studying enzyme functions and developing new therapeutic agents.

Medicine

The compound has shown potential therapeutic properties, particularly in antifungal and antibacterial activities. It is being explored for its efficacy against various pathogens and its role in drug development aimed at treating infections . Additionally, derivatives of this compound are being evaluated for their anticancer properties, showing promising results in preclinical models against different cancer cell lines .

Case Studies

Several studies have documented the efficacy of this compound derivatives:

  • Anticancer Studies : Research demonstrated that specific pyrazole compounds induced apoptosis in breast cancer cells through caspase activation. These findings highlight the compound's potential as a therapeutic agent against cancer .
  • Antimicrobial Activity : A series of derivatives were synthesized and tested against various bacterial strains, showing significant antibacterial activity across multiple models. The structural modifications enhanced their efficacy against resistant strains .
  • Enzyme Inhibition : Studies focused on the inhibition of specific enzymes involved in metabolic pathways, revealing that the compound could effectively modulate enzyme activity, leading to potential applications in metabolic disorders .

Mechanism of Action

The mechanism of action of (5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Amine Group Key Differences from Target Compound Reference
(5-Chloro-1-methylpyrazol-3-yl)methanamine HCl Pyrazole 5-Cl, 1-CH3, 3-CH2NH2·HCl Methanamine (HCl) Reference compound
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl Pyridine 3-Cl, 5-F, 2-CH2NH2·HCl Methanamine (HCl) Pyridine core; additional fluorine substituent
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine HCl Pyrazole 4-CH2NH2·HCl, 1-(3-Cl-C6H4) Methanamine (HCl) Chlorine on phenyl ring instead of pyrazole
4-(5-Chloro-3-methylpyrazol-1-yl)aniline HCl Pyrazole 5-Cl, 3-CH3, 1-(4-NH2-C6H4)·HCl Aniline (HCl) Aniline group instead of methanamine
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Pyrrolopyrazole 3-CH2NH2 (free base) Methanamine Fused pyrrolopyrazole ring; no HCl salt

Physicochemical Properties

  • Melting Points : Pyrazole derivatives with hydrochloride salts (e.g., compounds in ) typically exhibit melting points between 120–185°C, influenced by substituent polarity and crystallinity . The target compound’s hydrochloride salt likely shares this range.
  • Solubility: Hydrochloride salts generally enhance aqueous solubility compared to free bases. For example, [1-(3-chlorophenyl)pyrazol-4-yl]methanamine HCl () is highly water-soluble due to ionic interactions, whereas non-salt analogues like (5,6-dihydro-pyrrolopyrazol-3-yl)methanamine () may require organic solvents .
  • Spectral Data : NMR signals for pyrazole protons (e.g., δ 7.4–8.1 ppm for aromatic H) and amine protons (δ 2.4–3.0 ppm for CH2NH2) align with reported values for analogues in and .

Biological Activity

(5-Chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It is recognized for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound's structure features a pyrazole ring with a chloro substituent, which influences its reactivity and biological interactions. The presence of the chloro group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access and catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in treating conditions involving dysregulated enzyme activity.
  • Receptor Modulation : It can also interact with various receptors, modulating their activity and influencing downstream cellular signaling pathways. This property positions it as a candidate for drug development targeting specific receptor-mediated pathways.

Biological Activity

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits promising antibacterial and antifungal properties. For instance, it has been evaluated against various bacterial strains and fungi, showing effective inhibition at certain concentrations.

Anticancer Potential

Recent investigations into pyrazole derivatives have revealed significant cytotoxic effects against various cancer cell lines. For example:

  • MCF7 (breast cancer) : IC50 values around 3.79 µM.
  • NCI-H460 (lung cancer) : IC50 values reported at 42.30 µM, indicating moderate potency against these cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits certain phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways involved in various diseases .
  • Cytotoxicity Assays :
    • In vitro assays showed that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting potential for further development as an anticancer agent .
  • Pharmacokinetic Profiling :
    • Research on the pharmacokinetics of related compounds indicates that modifications to the pyrazole structure can enhance bioavailability and reduce clearance rates, which is crucial for therapeutic efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityIC50 Values
(1-Methyl-1H-pyrazol-4-yl)methanamineAnticancer12.50 µM
(5-Amino-1,3-dihydroisoindol-2-yl)ethanoneAntimicrobial17.82 µM
(4-Amino-N-phenylbenzenesulfonamide)Enzyme Inhibition3.25 mg/mL

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